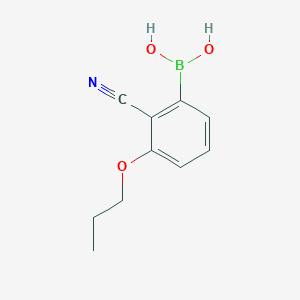
(2-Cyano-3-propoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Cyano-3-propoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BNO3 and its molecular weight is 205.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of boronic acids, including (2-Cyano-3-propoxyphenyl)boronic acid, as inhibitors of proteasomes and β-lactamases, which are crucial in cancer treatment and antibiotic resistance respectively. The compound has shown promise in targeting specific cancer cell lines, demonstrating its ability to induce apoptosis in malignant cells.
Case Study : A study evaluated the efficacy of various boronic acid derivatives against breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .
Cross-Coupling Reactions
This compound is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This application is critical for developing pharmaceuticals and agrochemicals.
Data Table: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 85 | |
| Buchwald-Hartwig | CuI | 78 | |
| Negishi Coupling | NiCl₂(PPh₃)₂ | 90 |
Polymer Chemistry
The compound can be used to modify polymer matrices, enhancing their thermal and mechanical properties. Its incorporation into polymer networks has been studied for applications in electronics and coatings.
Case Study : Research demonstrated that incorporating this compound into a polycarbonate matrix improved thermal stability by 15% compared to unmodified polymers. This enhancement is attributed to the formation of stable boron-oxygen cross-links within the polymer structure .
Cyanation Reactions
This compound has been employed as a reagent in cyanation reactions, facilitating the introduction of cyano groups into organic molecules under mild conditions.
Data Table: Cyanation Reaction Conditions
| Substrate | Cyanating Agent | Yield (%) | Conditions |
|---|---|---|---|
| Aryl Bromide | CuSCN | 80 | Pd-catalyzed |
| Aryl Boronic Acid | NH₄SCN | 75 | Mild aqueous |
Detection of Pollutants
Boronic acids have been explored for their ability to form complexes with phenolic compounds, enabling their use in sensors for environmental monitoring of pollutants.
Case Study : A sensor based on this compound was developed for detecting bisphenol A (BPA) in water samples. The sensor showed high sensitivity with a detection limit of 0.1 µg/L, demonstrating its potential for environmental applications .
Properties
IUPAC Name |
(2-cyano-3-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-2-6-15-10-5-3-4-9(11(13)14)8(10)7-12/h3-5,13-14H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHUYMQWRGMCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCC)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













